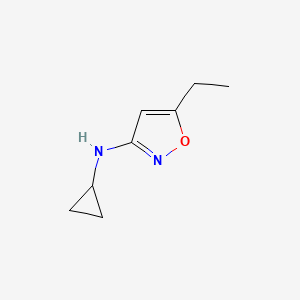

N-cyclopropyl-5-ethylisoxazol-3-amine

Description

N-cyclopropyl-5-ethylisoxazol-3-amine is a heterocyclic organic compound featuring an isoxazole core substituted with an ethyl group at position 5 and a cyclopropylamine moiety at position 3. The isoxazole ring (a five-membered aromatic structure containing one oxygen and one nitrogen atom) provides a rigid scaffold, while the ethyl and cyclopropyl groups influence steric, electronic, and pharmacokinetic properties. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol. The cyclopropyl group introduces strain and unique conformational properties, which may enhance metabolic stability or receptor binding in biological systems compared to simpler alkylamines.

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

N-cyclopropyl-5-ethyl-1,2-oxazol-3-amine |

InChI |

InChI=1S/C8H12N2O/c1-2-7-5-8(10-11-7)9-6-3-4-6/h5-6H,2-4H2,1H3,(H,9,10) |

InChI Key |

KWNWTAABTJZSDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NO1)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-cyclopropyl-5-ethylisoxazol-3-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-cyclopropyl-5-ethylisoxazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common reagents used in these reactions include bases like sodium bicarbonate or triethylamine, and solvents such as ethyl acetate . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopropyl-5-ethylisoxazol-3-amine has a wide range of applications in scientific research:

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biological processes and pathways.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-ethylisoxazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to its structural analogs, focusing on substituent variations at positions 3 and 5 of the isoxazole ring. Key analogs include 3-amino-5-methyl-isoxazole (CAS: 1072-67-9) and hypothetical derivatives with alternative N-substituents (e.g., methyl, isopropyl).

Table 1: Comparative Analysis of Isoxazole Derivatives

Key Findings:

Substituent Effects on Physicochemical Properties Ethyl vs. Methyl (Position 5): The ethyl group in this compound increases lipophilicity (estimated logP ~1.8) compared to 3-amino-5-methyl-isoxazole (logP ~0.5) . This enhances membrane permeability but may reduce aqueous solubility. Cyclopropyl vs. In contrast, the unsubstituted amino group in 3-amino-5-methyl-isoxazole offers higher reactivity for further derivatization .

Biological and Pharmacological Implications The cyclopropylamine moiety in the main compound is a bioisostere for tertiary amines or aromatic groups, enabling selective interactions with biological targets (e.g., enzymes, receptors). This property is leveraged in antiviral and CNS drug design. 3-amino-5-methyl-isoxazole is primarily used as a synthetic intermediate due to its simpler structure and cost-effectiveness in large-scale reactions .

Synthetic Utility this compound requires specialized synthesis routes (e.g., cyclopropanation via carbene insertion), whereas 3-amino-5-methyl-isoxazole is synthesized through straightforward condensation of hydroxylamine with diketones .

Challenges and Limitations

- Limited solubility of this compound in polar solvents may complicate formulation.

- The strained cyclopropyl group increases synthetic complexity compared to analogs with linear alkyl chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.